molecular formula C17H18N2OS B2669022 N-tert-butylphenothiazine-10-carboxamide CAS No. 81225-61-8

N-tert-butylphenothiazine-10-carboxamide

Cat. No. B2669022
CAS RN: 81225-61-8
M. Wt: 298.4
InChI Key: VEHORJYPKNVWKA-UHFFFAOYSA-N
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Description

N-tert-butylphenothiazine-10-carboxamide is a chemical compound that belongs to the class of phenothiazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • N-tert-butylphenothiazine-10-carboxamide derivatives have been synthesized and evaluated for their potential in designing anticancer agents. Compounds showing significant cytotoxicity against human cancer cell lines, such as ovarian and oral cancers, highlight the therapeutic promise of these derivatives in cancer treatment (Kumar et al., 2009).

Polymer Science

  • In the realm of polymer science, derivatives based on this compound have been utilized to synthesize new polyamides with flexible main-chain ether linkages. These polyamides demonstrated excellent solubility, thermal stability, and the ability to form transparent, flexible, and tough films, which are desirable properties for various industrial applications (Hsiao et al., 2000).

Organic Electronics

  • In organic electronics, phenothiazine and its derivatives have been explored for their luminescent properties. For instance, organic bipolar molecules containing phenothiazine moieties have been synthesized and demonstrated strong blue or blue-green emissions, which are applicable in organic light-emitting devices (OLEDs). These compounds exhibited excellent electroluminescence performance, making them suitable for use in display and lighting technologies (Zhao et al., 2020).

Chemical Synthesis and Analysis

  • This compound and related compounds have also been a focus in the synthesis of novel organic compounds with potential pharmaceutical importance. For example, the synthesis of 2-azetidinone derivatives of phenothiazine aimed at producing compounds with antimicrobial and antitubercular activities, demonstrating the chemical versatility and potential pharmaceutical applications of these derivatives (Sharma et al., 2012).

properties

IUPAC Name

N-tert-butylphenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-17(2,3)18-16(20)19-12-8-4-6-10-14(12)21-15-11-7-5-9-13(15)19/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHORJYPKNVWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320895
Record name N-tert-butylphenothiazine-10-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

81225-61-8
Record name N-tert-Butylphenothiazine-10-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081225618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-butylphenothiazine-10-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TERT-BUTYLPHENOTHIAZINE-10-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/985ZCD8PRY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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